molecular formula C7H3Cl2IO2 B6276261 2,3-dichloro-6-iodobenzoic acid CAS No. 219841-88-0

2,3-dichloro-6-iodobenzoic acid

Cat. No.: B6276261
CAS No.: 219841-88-0
M. Wt: 316.9
InChI Key:
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Description

2,3-Dichloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-6-iodobenzoic acid typically involves the iodination of 2,3-dichlorobenzoic acid. One common method is the Sandmeyer reaction, where 2,3-dichlorobenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . Another method involves the direct iodination of 2,3-dichlorobenzoic acid using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or amines under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed:

    Amides: Formed from substitution reactions with amines.

    Oxidized Derivatives: Formed from oxidation reactions.

    Biaryl Compounds: Formed from coupling reactions.

Mechanism of Action

The mechanism of action of 2,3-dichloro-6-iodobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-6-iodobenzoic acid is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dichloro-6-iodobenzoic acid involves the introduction of chlorine and iodine atoms onto a benzoic acid molecule. This can be achieved through a series of reactions involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "thionyl chloride", "phosphorus pentachloride", "iodine", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "1. Nitration: 3-nitrobenzoic acid is nitrated using a mixture of nitric and sulfuric acid to yield 2,3-dinitrobenzoic acid.", "2. Reduction: 2,3-dinitrobenzoic acid is reduced using tin and hydrochloric acid to yield 2,3-diaminobenzoic acid.", "3. Protection: 2,3-diaminobenzoic acid is protected using ethyl acetate and hydrochloric acid to yield the N-protected intermediate.", "4. Chlorination: The N-protected intermediate is chlorinated using thionyl chloride and phosphorus pentachloride to yield the N-protected 2,3-dichlorobenzoic acid intermediate.", "5. De-protection: The N-protected 2,3-dichlorobenzoic acid intermediate is de-protected using sodium hydroxide to yield 2,3-dichlorobenzoic acid.", "6. Iodination: 2,3-dichlorobenzoic acid is iodinated using iodine and hydrochloric acid to yield 2,3-dichloro-6-iodobenzoic acid." ] }

CAS No.

219841-88-0

Molecular Formula

C7H3Cl2IO2

Molecular Weight

316.9

Purity

95

Origin of Product

United States

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